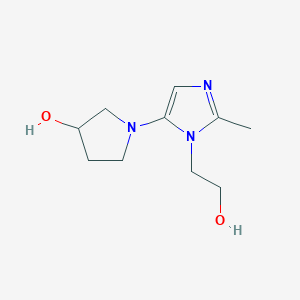
4,6,7-Trichloro-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of isobenzofurans, which are characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4, 6, and 7 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings .
Comparison with Similar Compounds
Similar Compounds
5-Cyanophthalide: Another isobenzofuran derivative with a cyanide group at the 5 position.
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: A non-chlorinated analog of the compound .
Uniqueness
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This chlorination pattern distinguishes it from other isobenzofuran derivatives, providing unique properties and applications .
Properties
CAS No. |
63314-49-8 |
|---|---|
Molecular Formula |
C9H2Cl3NO2 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
4,6,7-trichloro-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H2Cl3NO2/c10-6-3(1-13)7(11)8(12)4-2-15-9(14)5(4)6/h2H2 |
InChI Key |
WXFVLGWIYJMNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



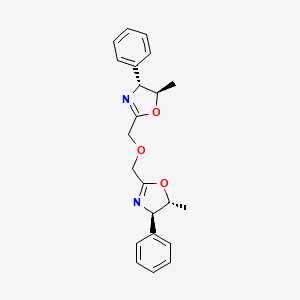
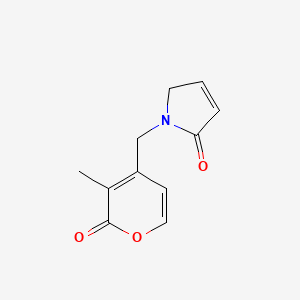
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
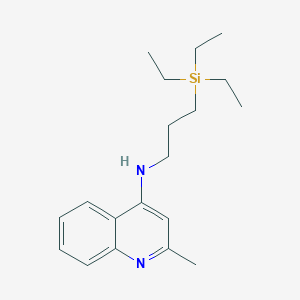
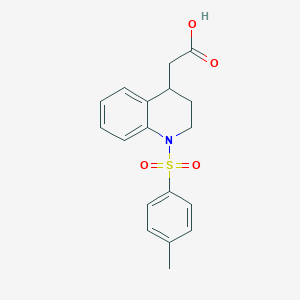
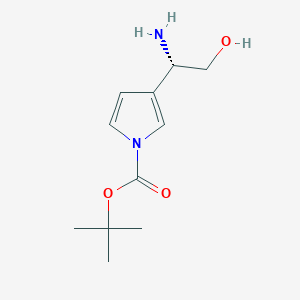

![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)

![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)

